2-(4-Cyanophenyl)-3'-iodoacetophenone

Description

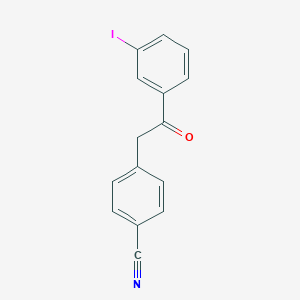

2-(4-Cyanophenyl)-3'-iodoacetophenone (CAS: 898784-02-6) is a substituted acetophenone derivative characterized by a 4-cyanophenyl group attached to the acetophenone core at the 2-position and an iodine atom at the 3'-position of the aromatic ring. Its molecular formula is C₁₄H₁₀ClIO (molecular weight: 356.59 g/mol) . The compound’s structure combines electron-withdrawing groups (cyano and iodo) that influence its reactivity and physicochemical properties.

Structure

2D Structure

Properties

IUPAC Name |

4-[2-(3-iodophenyl)-2-oxoethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10INO/c16-14-3-1-2-13(9-14)15(18)8-11-4-6-12(10-17)7-5-11/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIRGKMPNXIDIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642329 | |

| Record name | 4-[2-(3-Iodophenyl)-2-oxoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146653-53-4 | |

| Record name | 4-[2-(3-Iodophenyl)-2-oxoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(4-Cyanophenyl)-3’-iodoacetophenone can be achieved through several routes. One common method involves the iodination of 2-(4-cyanophenyl)acetophenone. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the acetophenone ring.

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

2-(4-Cyanophenyl)-3’-iodoacetophenone can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, where the cyanophenyl group can be modified under specific conditions.

Coupling Reactions: The presence of the iodine atom makes this compound suitable for coupling reactions, such as Suzuki or Heck reactions, which are commonly used in the formation of carbon-carbon bonds.

Scientific Research Applications

2-(4-Cyanophenyl)-3’-iodoacetophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential biological activity.

Industry: It is utilized in the production of various chemicals and materials, including dyes and polymers

Mechanism of Action

The mechanism of action of 2-(4-Cyanophenyl)-3’-iodoacetophenone involves its reactivity towards nucleophiles and electrophiles. The iodine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds. The cyanophenyl group can interact with various molecular targets, potentially influencing biological pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) 4'-Iodoacetophenone (CAS: 13329-40-3)

- Molecular Formula : C₈H₇IO (MW: 246.05 g/mol) .

- Key Differences: Lacks the 4-cyanophenyl group, reducing steric bulk and electron-withdrawing effects. Widely used in palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) due to the reactive iodine atom . Lower molecular weight (246 vs. 356 g/mol) likely enhances solubility in organic solvents compared to the target compound.

(b) 2-(2-Cyanophenyl)-2'-iodoacetophenone (CAS: 898784-29-7)

- Structure: Cyano group at the ortho position of the phenyl ring.

- Molecular Formula: C₁₅H₁₀INO (MW: 347.16 g/mol) .

- Altered dipole moment due to proximity of cyano and iodo groups may affect crystal packing and melting points.

(c) 3'-Cyano-4'-iodoacetophenone (CAS: 2385854-10-2)

- Structure: Cyano at the 3'-position and iodine at the 4'-position.

- Molecular Formula: C₉H₆INO (MW: 287.06 g/mol) .

- Smaller size (MW: 287 vs. 356 g/mol) may improve bioavailability compared to the target compound .

Halogen-Substituted Analogs

(a) 2-(2-Chlorophenyl)-4'-iodoacetophenone (CAS: 898784-02-6)

- Structure : Chlorine at the 2-position of the phenyl ring.

- Molecular Formula : C₁₄H₁₀ClIO (MW: 356.59 g/mol) .

- Key Differences: Chlorine, being less electron-withdrawing than cyano, reduces the acetophenone core’s electrophilicity. Similar molecular weight but distinct reactivity: chlorine may participate in Ullmann-type couplings, whereas cyano groups are more suited for nitrile-specific transformations .

(b) 2-(2-Fluorophenyl)-4'-iodoacetophenone (CAS: 187617-12-5)

- Structure : Fluorine at the 2-position of the phenyl ring.

- Molecular Formula : C₁₄H₁₀FIO (MW: 340.13 g/mol) .

- Key Differences: Fluorine’s strong electronegativity increases the acetophenone’s polarity but lacks the cyano group’s ability to participate in hydrogen bonding. Lower molecular weight (340 vs. 356 g/mol) may enhance membrane permeability in biological systems .

Functional Group Variants

(a) 4-(2-Bromoacetyl)benzonitrile (CAS: 20099-89-2)

- Structure: Bromoacetyl group instead of iodo, with a para-cyano substituent.

- Molecular Formula: C₉H₅BrNO (MW: 238.05 g/mol) .

- Key Differences: Bromine is less reactive than iodine in cross-coupling reactions, limiting utility in catalysis.

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data for Select Compounds

Notes:

- The 4-cyanophenyl group in the target compound enhances electron-withdrawing effects, increasing the acetophenone’s electrophilicity for nucleophilic attacks.

- Iodine at the 3'-position offers a reactive site for metal-catalyzed substitutions, though steric effects from the adjacent cyano group may moderate reactivity .

- Compared to chloro- or fluoro-substituted analogs, the cyano group’s strong electron-withdrawing nature may reduce oral bioavailability due to increased polar surface area .

Biological Activity

2-(4-Cyanophenyl)-3'-iodoacetophenone is a synthetic organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H12I N O

- Molecular Weight : 319.17 g/mol

The compound features a cyanophenyl group and an iodoacetophenone moiety, which contribute to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : It has shown potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses.

The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in cellular pathways:

- Induction of Apoptosis : The compound has been observed to induce programmed cell death in cancer cells, likely through the activation of caspases.

- Inhibition of Tumor Growth : Studies have shown that it can inhibit the growth of various cancer cell lines by disrupting cellular signaling pathways.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated the compound's effectiveness in inhibiting cell growth. The results are summarized in the table below:

| Cell Line | GI50 (μM) | Effectiveness |

|---|---|---|

| MDA-MB-435 (Melanoma) | 0.197 | High |

| HCT-15 (Colon) | 0.278 | Moderate |

| OVCAR-8 (Ovarian) | 0.350 | Moderate |

| SW-620 (Colon) | 0.400 | Moderate |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it can modulate cytokine production and reduce inflammation markers in vitro.

Case Studies

- Study on Melanoma Cells : A recent study evaluated the effects of this compound on melanoma cells, revealing a significant reduction in cell viability and induction of apoptosis through caspase activation.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Cyanophenyl)-3'-iodoacetophenone, and what factors influence yield optimization?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Iodination of 4-cyanophenylacetophenone precursors using electrophilic iodination agents (e.g., iodine monochloride in acetic acid) under controlled temperature (0–5°C) to minimize side reactions.

- Step 2 : Cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura couplings) to introduce the cyanophenyl group. Catalyst selection (e.g., Pd/Cu systems) and solvent polarity significantly impact yields. For example, DMF or THF may enhance reactivity compared to non-polar solvents.

- Yield Optimization : Key factors include reaction time (12–24 hours for complete conversion), pH control (neutral to slightly acidic conditions to stabilize intermediates), and purification via column chromatography or recrystallization from ethanol/water mixtures .

Q. How can researchers purify this compound, and what analytical techniques validate its purity?

- Methodological Answer :

- Purification : Distillation under reduced pressure (e.g., 12 Torr at 142–144°C) is effective for removing low-boiling-point impurities. Recrystallization using ethanol or acetonitrile improves crystalline purity.

- Validation :

- HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Melting Point Analysis : Compare observed mp (82–84°C) with literature values to detect impurities.

- 1H/13C NMR : Confirm substituent positions via chemical shifts (e.g., iodine’s deshielding effect at C-3' and cyanophenyl’s resonance at δ ~110 ppm in 13C NMR) .

Q. What spectroscopic methods are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify C≡N stretch (~2240 cm⁻¹) and carbonyl (C=O) stretch (~1680 cm⁻¹).

- NMR : 1H NMR detects aromatic protons (e.g., singlet for acetophenone methyl group at δ ~2.6 ppm). 13C NMR confirms iodine’s electron-withdrawing effect on adjacent carbons.

- Mass Spectrometry (HRMS) : Exact mass calculation (C₁₅H₁₀INO; expected [M+H]⁺ = 348.9874) validates molecular formula .

Advanced Research Questions

Q. How do the electronic effects of the cyano and iodo substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Iodo Substituent : Acts as a directing group, facilitating electrophilic substitution at the para position. Its strong electron-withdrawing nature enhances oxidative addition in Pd-catalyzed couplings.

- Cyano Group : Stabilizes intermediates via resonance, increasing reaction rates in nucleophilic aromatic substitutions. Computational studies (e.g., DFT calculations) can quantify substituent effects using Hammett parameters (σₚ values: CN = +0.66, I = +0.18) to predict regioselectivity .

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected signals in NMR or discrepancies in melting points?

- Methodological Answer :

- NMR Anomalies : Use 2D NMR (e.g., HSQC, COSY) to distinguish between tautomers or rotational isomers. For example, hindered rotation around the acetophenone carbonyl may split signals.

- Melting Point Discrepancies : Perform DSC (Differential Scanning Calorimetry) to detect polymorphs. Recrystallize under varied solvents (e.g., DMSO vs. ethanol) to isolate stable crystalline forms.

- Case Study : Structural ambiguity in isomers (e.g., para vs. ortho substitution) can be resolved via X-ray crystallography or comparing CAS RN data with synthetic pathways .

Q. What are the applications of this compound in proteomics or pharmaceutical intermediate synthesis?

- Methodological Answer :

- Proteomics : The iodine atom serves as a heavy atom label for X-ray crystallography to study protein-ligand interactions. The cyano group can act as a bioisostere for carboxylates in inhibitor design.

- Pharmaceutical Synthesis : Used as a precursor for kinase inhibitors via Suzuki couplings. For example, coupling with boronic acids introduces heterocyclic moieties. Reaction optimization (e.g., microwave-assisted synthesis) reduces side products in complex scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.